

A Comprehensive Spectroscopic Analysis of Nitrocyclohexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Nitrocyclohexane**

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This technical guide provides a detailed overview of the spectroscopic data for **nitrocyclohexane**, a crucial intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. The experimental protocols employed to obtain this data are also detailed to facilitate replication and further research.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of **nitrocyclohexane** is characterized by strong absorption bands corresponding to the nitro group and the aliphatic cyclohexane ring.

Table 1: Infrared (IR) Spectral Data for **Nitrocyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Strong	C-H stretch (cyclohexane)
~2860	Strong	C-H stretch (cyclohexayana)
~1550	Strong	Asymmetric NO ₂ stretch
~1450	Medium	CH ₂ bend (scissoring)
~1370	Strong	Symmetric NO ₂ stretch

Data is compiled from publicly available spectral databases.

Interpretation of IR Spectrum: The most prominent features in the IR spectrum of **nitrocyclohexane** are the strong absorption bands for the nitro group. The asymmetric stretch typically appears around 1550 cm^{-1} , while the symmetric stretch is observed near 1370 cm^{-1} . The presence of strong C-H stretching bands just below 3000 cm^{-1} and a CH_2 bending vibration around 1450 cm^{-1} are characteristic of the saturated cyclohexane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **nitrocyclohexane**, both ^1H and ^{13}C NMR are instrumental in confirming its structure.

2.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum of **nitrocyclohexane** shows signals corresponding to the protons on the cyclohexane ring. The proton attached to the carbon bearing the nitro group is significantly deshielded.

Table 2: ^1H NMR Spectral Data for **Nitrocyclohexane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.4	Multiplet	1H	CH-NO_2
~2.0-2.2	Multiplet	4H	Equatorial CH_2
~1.2-1.8	Multiplet	6H	Axial CH_2

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary slightly depending on the solvent used. Data is based on typical values found in chemical literature and databases.[\[1\]](#)

2.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in **nitrocyclohexane**.

Table 3: ^{13}C NMR Spectral Data for **Nitrocyclohexane** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~85.0	C-NO_2
~30.0	C_2 / C_6
~25.0	C_3 / C_5
~24.0	C_4

Note: Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **nitrocyclohexane** provides key information for its identification.[\[3\]](#)

Table 4: Mass Spectrometry Data for **Nitrocyclohexane**

m/z	Relative Intensity (%)	Assignment
129	~10	$[\text{M}]^+$ (Molecular Ion) [4] [5]
83	~100	$[\text{M} - \text{NO}_2]^+$ [4]
55	~80	$[\text{C}_4\text{H}_7]^+$
41	~60	$[\text{C}_3\text{H}_5]^+$

Data compiled from the NIST Mass Spectrometry Data Center.[\[5\]](#)

Interpretation of Mass Spectrum: The molecular ion peak $[\text{M}]^+$ is observed at m/z 129, confirming the molecular weight of **nitrocyclohexane**.[\[4\]](#)[\[5\]](#) The base peak at m/z 83

corresponds to the loss of the nitro group (NO_2), a characteristic fragmentation for nitroalkanes.

[4] Other significant fragments arise from the further fragmentation of the cyclohexyl cation.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of **nitrocyclohexane**.

4.1. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For liquid samples like **nitrocyclohexane**, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl_4) and analyzed in a liquid cell.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is first collected and automatically subtracted from the sample spectrum.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of **nitrocyclohexane** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

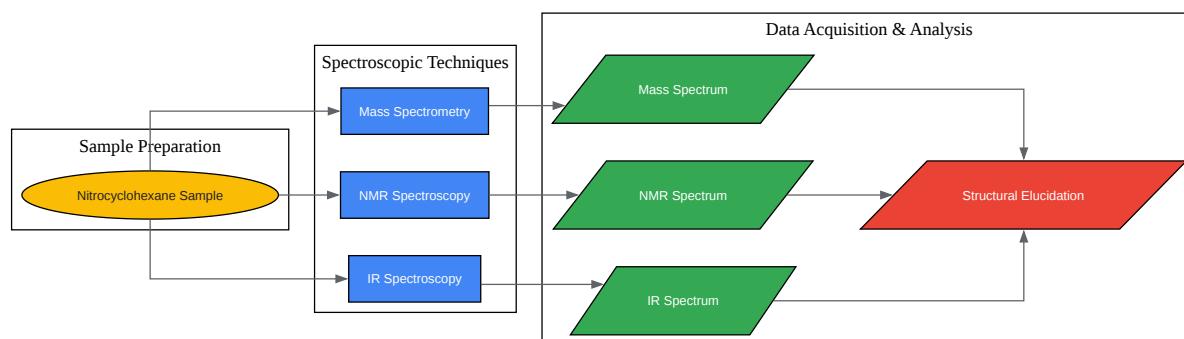
4.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed.[4]

- Sample Preparation: A dilute solution of **nitrocyclohexane** is prepared in a volatile solvent such as dichloromethane or ethyl acetate.[4]
- GC-MS Method:
 - Column: A non-polar capillary column (e.g., HP-5ms) is commonly used.[4]
 - Injection: A small volume (e.g., 1 μ L) of the sample solution is injected into the GC.
 - Oven Program: A temperature gradient is used to elute the compound from the column.
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **nitrocyclohexane**.



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Caption: General workflow for the spectroscopic analysis of **nitrocyclohexane**.

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